Ancymidol Ancymidol Ancymidol is a tertiary alcohol that is methanol in which the hydrogens attached to the carbon are replaced by cyclopropyl, p-methoxyphenyl and pyrimidin-5-yl groups. By inhibiting gibberellin biosynthesis, ancymidol reduces plant growth, resulting in reduced internode elongation and thus more compact plants. It is used in the commercial production of a wide variety of container-grown bedding and foliage plants, including chrysanthemums, Easter lilies and poinsettias. It has a role as a plant growth retardant, a cellulose synthesis inhibitor and a gibberellin biosynthesis inhibitor. It is a tertiary alcohol and a member of pyrimidines.
Brand Name: Vulcanchem
CAS No.: 12771-68-5
VCID: VC20976702
InChI: InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3
SMILES: COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

Ancymidol

CAS No.: 12771-68-5

Cat. No.: VC20976702

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Ancymidol - 12771-68-5

Specification

Description Ancymidol is a tertiary alcohol that is methanol in which the hydrogens attached to the carbon are replaced by cyclopropyl, p-methoxyphenyl and pyrimidin-5-yl groups. By inhibiting gibberellin biosynthesis, ancymidol reduces plant growth, resulting in reduced internode elongation and thus more compact plants. It is used in the commercial production of a wide variety of container-grown bedding and foliage plants, including chrysanthemums, Easter lilies and poinsettias. It has a role as a plant growth retardant, a cellulose synthesis inhibitor and a gibberellin biosynthesis inhibitor. It is a tertiary alcohol and a member of pyrimidines.
CAS No. 12771-68-5
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol
Standard InChI InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3
Standard InChI Key HUTDUHSNJYTCAR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Canonical SMILES COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Melting Point 110.5 °C

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